molecular formula C13H13BrN2O2S B6037681 N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B6037681
M. Wt: 341.23 g/mol
InChI Key: YHTMJDDDFHMEQH-UHFFFAOYSA-N
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Description

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a brominated methoxyphenyl group, and a propanamide moiety

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many drugs work by interacting with proteins in the body, such as enzymes or receptors. Without specific information, it’s not possible to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive. Without specific information, it’s not possible to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If the compound shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Amidation: The final step involves the coupling of the brominated methoxyphenyl thiazole with propanoyl chloride in the presence of a base such as triethylamine to form the propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

    Substitution Reactions: Amino or thiol-substituted derivatives.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide can be compared with other thiazole derivatives to highlight its uniqueness:

Properties

IUPAC Name

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-3-12(17)16-13-15-10(7-19-13)8-4-5-11(18-2)9(14)6-8/h4-7H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTMJDDDFHMEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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